5-Bromothiophene-3-carbonitrile
Overview
Description
5-Bromothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol . It is a solid substance used for industrial and scientific research .
Synthesis Analysis
The synthesis of 5-Bromothiophene-3-carbonitrile involves a Stille coupling reaction . In one study, a triazine-based molecule (2,4,6-tris(5-bromothiophene-2-yl)-1,3,5-triazine) was used as the acceptor unit . Another synthesis method involved the reaction of 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-3-carbonitrile consists of a five-membered thiophene ring with a bromine atom and a carbonitrile group attached .Chemical Reactions Analysis
Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, are known to undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction . In another example, 5-Bromothiophene-3-carbonitrile was brominated using NBS (N-bromosuccenimide) to produce new derivatives .Scientific Research Applications
Material Science: Corrosion Inhibitors
5-Bromothiophene-3-carbonitrile: is utilized in material science, particularly as a corrosion inhibitor . Its thiophene derivatives are known to form protective layers on metals, preventing oxidative degradation. This application is crucial in extending the life of metal components in various industries, from construction to marine environments.
Organic Semiconductors
In the realm of electronics, 5-Bromothiophene-3-carbonitrile plays a significant role in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The compound’s structural properties contribute to the charge transport mechanisms that are fundamental to the functionality of semiconductors.
Organic Field-Effect Transistors (OFETs)
The advancement of OFETs has been greatly influenced by molecules like 5-Bromothiophene-3-carbonitrile . Its derivatives are used to enhance the performance of OFETs, which are critical components in modern electronics, offering advantages such as low power consumption and thin form factors.
Organic Light-Emitting Diodes (OLEDs)
5-Bromothiophene-3-carbonitrile: contributes to the fabrication of OLEDs . OLED technology is widely used in display and lighting applications due to its ability to produce bright, clear, and energy-efficient light. The compound’s derivatives can be employed in the emissive layer of OLEDs, influencing color purity and device efficiency.
Medicinal Chemistry: Pharmacological Properties
Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile , exhibit a range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable candidates for the development of new therapeutic agents.
Antioxidant Activity
Recent research has explored the antioxidant activities of thiophene derivatives . 5-Bromothiophene-3-carbonitrile and its synthesized compounds have shown promise in neutralizing free radicals, which play a role in preventing oxidative stress-related diseases.
Safety and Hazards
Future Directions
Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are also being explored for their antioxidant activities . Future research could focus on developing new synthetic methods and investigating their biological activities.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to be involved in various biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The bromine atom in 5-Bromothiophene-3-carbonitrile could potentially enhance the reactivity of the molecule, allowing it to interact with its targets more effectively.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
properties
IUPAC Name |
5-bromothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMTJRCGWONCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570076 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-3-carbonitrile | |
CAS RN |
18792-00-2 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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